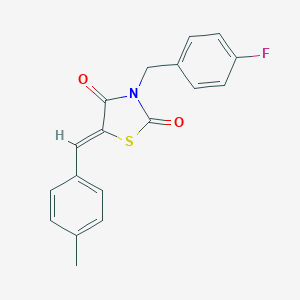![molecular formula C19H12BrClN2O4 B302216 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid](/img/structure/B302216.png)
3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to target specific biological pathways and has been studied extensively for its potential use in treating various diseases. In
Mécanisme D'action
The mechanism of action of 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid involves its ability to target specific biological pathways. This compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to regulate glucose metabolism in diabetic patients.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and have been studied extensively in scientific research. This compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes and cytokines. It has also been shown to induce apoptosis in cancer cells by activating specific pathways. Additionally, it has been shown to regulate glucose metabolism by increasing insulin sensitivity in diabetic patients.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid in lab experiments include its specificity and ability to target specific pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of using this compound in lab experiments include its low solubility, which can make it difficult to administer, and its high cost, which can limit its accessibility to researchers.
Orientations Futures
There are numerous future directions for research on 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid. One potential direction is to further study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its use in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms of action of this compound and to optimize its administration in clinical settings.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in scientific research for its therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties and has been studied extensively for its potential use in treating various diseases. While there are limitations to using this compound in lab experiments, its specificity and ability to target specific pathways make it a promising candidate for future research.
Méthodes De Synthèse
The synthesis of 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid involves the reaction of 4-chlorobenzoic acid with 2-(4-bromobenzoyl)hydrazine-1-carboxylic acid followed by the addition of 2-furaldehyde. The resulting compound is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid have been extensively studied in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C19H12BrClN2O4 |
|---|---|
Poids moléculaire |
447.7 g/mol |
Nom IUPAC |
3-[5-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]furan-2-yl]-4-chlorobenzoic acid |
InChI |
InChI=1S/C19H12BrClN2O4/c20-13-4-1-11(2-5-13)18(24)23-22-10-14-6-8-17(27-14)15-9-12(19(25)26)3-7-16(15)21/h1-10H,(H,23,24)(H,25,26)/b22-10+ |
Clé InChI |
VNRWXGJHGOZLFR-LSHDLFTRSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)Br |
SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)Br |
SMILES canonique |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302139.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302140.png)



![(5Z)-5-[2-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302145.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302146.png)
![5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302147.png)
![ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302149.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302151.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302152.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302153.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302155.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)